4,8-Dimethyl-2-piperidinoquinoline
Description
Properties
IUPAC Name |
4,8-dimethyl-2-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-12-7-6-8-14-13(2)11-15(17-16(12)14)18-9-4-3-5-10-18/h6-8,11H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPGKJBGNRWPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-piperidinoquinoline typically involves the reaction of quinoline with appropriate reagents under specific conditions. One common method is the Friedel-Crafts alkylation, where quinoline is reacted with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethyl-2-piperidinoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2). The reactions are typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a suitable base, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The major products include quinone derivatives and other oxidized forms of the compound.
Reduction: The reduction products are typically the corresponding hydroquinoline derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated quinoline derivatives.
Scientific Research Applications
4,8-Dimethyl-2-piperidinoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of coatings, dyes, and other industrial applications due to its unique chemical properties.
Mechanism of Action
4,8-Dimethyl-2-piperidinoquinoline is similar to other quinoline derivatives, such as 2-methylquinoline and 4-methylquinoline. its unique structural features, including the presence of the piperidino group and the specific positions of the methyl groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for various applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of 4,8-Dimethyl-2-piperidinoquinoline and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Heterocycle | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | Not Provided | C₁₆H₂₀N₂ | ~240.35 | -CH₃ (4,8), -piperidine (2) | Piperidine | Methyl, tertiary amine |
| 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde | 832741-21-6 | C₁₇H₁₉N₂O₂ | ~295.35 | -CH₃ (4,8), -morpholine (2), -CHO (6) | Morpholine | Aldehyde, ether |
| 4,8-Dimethyl-2-[4-(tosyl)piperazinyl]quinoline | 478081-68-4 | C₂₂H₂₅N₃O₂S | 395.52 | -CH₃ (4,8), -piperazine (2), -tosyl (piperazine) | Piperazine | Sulfonyl, tertiary amine |
| 5,8-Dichloro-2-phenyl-4-quinolinol | 1070879-78-5 | C₁₅H₉Cl₂NO | 290.14 | -Cl (5,8), -Ph (2), -OH (4) | None | Chloro, hydroxyl, phenyl |
Key Differences:
Lipophilicity and Solubility: The piperidine group in this compound increases lipophilicity compared to morpholine (which contains an oxygen atom, enhancing polarity) . The tosyl-piperazine derivative (CAS 478081-68-4) has significantly higher molecular weight (395.52 vs. ~240.35) and reduced solubility due to the bulky sulfonyl group .
Reactivity and Bioactivity: The aldehyde group in 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde introduces a reactive site for nucleophilic addition, absent in the piperidinoquinoline analog .
Biological Target Interactions: Piperidine and morpholine substituents may influence binding to receptors like serotonin or dopamine transporters due to differences in hydrogen-bonding capacity . The phenyl group in 5,8-Dichloro-2-phenyl-4-quinolinol could enhance π-π stacking with aromatic residues in enzymes, a feature absent in methyl-substituted quinolines .
Biological Activity
4,8-Dimethyl-2-piperidinoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C13H16N2
- Molecular Weight : 216.28 g/mol
- CAS Number : 338749-90-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways and cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Demonstrated moderate activity with a minimum inhibitory concentration (MIC) of 100 µg/mL.
Anticancer Potential
In vitro studies suggest that this compound may induce apoptosis in cancer cells:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : A dose-dependent increase in apoptosis was observed, with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | |
| Antimicrobial | Escherichia coli | 100 | |
| Anticancer | MCF-7 | 25 | |
| Anticancer | HeLa | 30 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results indicated a promising potential for developing new antimicrobial agents based on this compound.
-
Case Study on Cancer Cell Apoptosis :
- In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the apoptotic effects of this compound on various cancer cell lines. The findings revealed that the compound activates caspase pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,8-Dimethyl-2-piperidinoquinoline, and how can reaction yields be improved?
- Methodological Answer : The synthesis of quinoline derivatives often involves acylation or spirocyclization reactions. For example, 1-acyl-3',4'-dihydroquinoline derivatives can be synthesized via acylation of piperidine precursors under mild conditions, achieving yields >85% . To optimize yields, consider adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction temperature. Characterization via GC-MS and IR spectroscopy is critical for confirming structural integrity, as molecular ions in mass spectra may exhibit low intensity (0.5–8.0%), necessitating complementary techniques like H/C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
- Methodological Answer : Use a combination of chromatographic and spectroscopic methods:
- HPLC-UV/Vis for purity assessment (detection at λ ~254 nm for quinoline cores).
- GC-MS to identify molecular ions and fragmentation patterns, though low ion intensity may require high-resolution MS (HRMS) for confirmation .
- IR spectroscopy to confirm functional groups (e.g., C-N stretches at ~1250 cm for piperidine moieties) .
- X-ray crystallography for unambiguous structural determination if crystalline derivatives are obtainable .
Q. How can researchers design initial biological screening assays for this compound’s pharmacological potential?
- Methodological Answer : Prioritize in vitro assays to evaluate target engagement. For kinase inhibition (a common quinoline application), use:
- Enzyme-linked immunosorbent assays (ELISA) to measure IC values against kinases like PDGFR-β .
- Cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative effects .
- Dose-response curves (0.1–100 µM) and statistical validation (e.g., triplicate runs, ANOVA) are essential to minimize false positives .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from variability in assay conditions or off-target effects. Address this by:
- Standardizing protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa), buffer compositions, and incubation times .
- Dose-response validation : Confirm activity across multiple concentrations and replicate studies .
- Computational docking : Compare binding affinities to homologous targets (e.g., AutoDock Vina) to identify plausible off-target interactions .
- Meta-analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and relevance .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Systematic derivatization : Modify substituents at the 4- and 8-methyl positions and piperidine ring to assess steric/electronic effects. For example, replacing methyl with halogens may enhance target selectivity .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interaction motifs (e.g., hydrogen bonding with the quinoline nitrogen) .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
Q. How should researchers address solubility and stability challenges in in vivo studies of this compound?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG-400 mixtures) or nanoformulations (liposomes) .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models via LC-MS/MS .
Q. What experimental frameworks are recommended for investigating this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations .
- CRISPR-Cas9 screening : Knock out putative targets (e.g., kinases) in cell lines to validate functional dependencies .
- Kinetic binding assays : Use surface plasmon resonance (SPR) to quantify binding constants (K) for candidate targets .
Methodological Considerations
- Data Triangulation : Cross-validate findings using multiple techniques (e.g., in vitro assays, computational models, and in vivo data) to strengthen conclusions .
- Ethical and Feasibility Criteria : Apply the FINER framework during experimental design to ensure studies are actionable and ethically sound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
